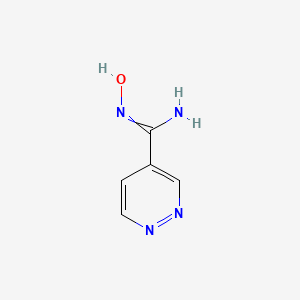

N'-Hydroxypyridazine-4-carboximidamide

Description

Properties

Molecular Formula |

C5H6N4O |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

N'-hydroxypyridazine-4-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-8-3-4/h1-3,10H,(H2,6,9) |

InChI Key |

ZQCNTANHCRBVJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C(=NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core Influence: Pyridine and piperidine derivatives (e.g., ) exhibit higher molecular weights compared to pyrazole analogs (), reflecting differences in ring size and saturation.

- In contrast, the methyl-propylamino group in may enhance lipophilicity and membrane permeability.

Physicochemical and Functional Properties

- Solubility : Pyridine- and piperidine-based carboximidamides () are often hydrophilic due to their nitrogen-rich cores, while benzene derivatives () with hydrophobic substituents (e.g., trifluoromethyl) exhibit lower aqueous solubility.

- Synthetic Utility : Pyridine-4-carboximidamidate chloride () is a key intermediate for synthesizing piperidinyl and tetrahydropyridinyl derivatives, highlighting the reactivity of the amidine group in nucleophilic substitutions.

- Biological Activity : Piperidine carboximidamides () are studied for their collision cross-section properties, relevant to mass spectrometry-based drug discovery. Pyrimidine derivatives () may target nucleotide-binding enzymes due to structural mimicry.

Research Findings and Trends

- Synthetic Innovations: Judkins et al. (1996) demonstrated the use of trifluoromethyl-substituted carboximidamides in streamlined amidation reactions .

- Analytical Relevance : Collision cross-section data for piperidine carboximidamides () supports their use in ion mobility spectrometry for conformational analysis.

- Unmet Needs : Data gaps in melting/boiling points (e.g., ) highlight the need for further physicochemical characterization of these compounds.

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for N'-Hydroxypyridazine-4-carboximidamide, and how can purity be optimized? A: Synthesis typically involves functionalizing a pyridazine core with hydroxyl and carboximidamide groups. One method involves reacting 4-hydroxypyridazine with carboximidamide reagents under controlled conditions (e.g., using anhydrous solvents like DMF and catalysts such as triethylamine). Purity optimization requires stepwise purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Monitoring reaction progress via TLC and HPLC ensures minimal byproducts .

Key Techniques for Structural Characterization

Q: Which analytical methods are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying functional group connectivity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies hydroxyl and amine stretches. X-ray crystallography may resolve spatial arrangements, though crystallinity challenges may require co-crystallization agents .

Physicochemical Properties and Solubility

Q: What are the critical physicochemical properties of this compound for experimental design? A: The compound exhibits moderate water solubility due to its polar carboximidamide group but is more soluble in DMSO or methanol. Key properties include a melting point range of 109–110°C (dependent on purity) and a logP value ~1.2, indicating balanced lipophilicity. Stability studies in aqueous buffers (pH 4–9) show degradation above 40°C, necessitating storage at 4°C .

Safety Protocols for Handling and Storage

Q: What safety measures are recommended for handling this compound? A: Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential vapor release. Store in amber vials under inert gas (argon) at 4°C to prevent oxidation. Waste disposal requires neutralization with dilute acetic acid before incineration by certified facilities .

Advanced: Resolving Data Contradictions in Pharmacological Studies

Q: How can discrepancies between in vitro and in vivo efficacy data be addressed? A: Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation strategies include:

- Pharmacokinetic Profiling: Assess plasma stability and hepatic microsomal metabolism.

- Prodrug Design: Modify hydroxyl groups to esters for enhanced membrane permeability.

- Dose-Response Refinement: Use higher doses in animal models to compensate for rapid clearance .

Optimizing Reaction Conditions for Scale-Up

Q: What parameters are critical for scaling up synthesis while maintaining yield? A: Key factors include:

- Solvent Selection: Replace DMF with acetonitrile for easier removal.

- Catalyst Loading: Optimize triethylamine to 1.2 equivalents to minimize side reactions.

- Temperature Control: Maintain 60–70°C to balance reaction rate and decomposition.

Continuous flow reactors improve consistency and reduce batch variability .

Biological Target Identification and Validation

Q: How can researchers identify and validate biological targets for this compound? A: Use a multi-modal approach:

- Enzyme Assays: Screen against kinase or protease panels to identify inhibition.

- Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization.

- CRISPR Knockout Models: Validate target relevance by observing phenotype rescue in gene-edited cells .

Stability in Solvent Systems for Long-Term Studies

Q: Which solvents are optimal for long-term stability in biological assays? A: Avoid DMSO if storage exceeds 48 hours due to gradual oxidation. Use degassed PBS (pH 7.4) with 0.01% BSA for aqueous stability. For organic phases, tert-butanol maintains integrity for up to 2 weeks at -20°C .

Computational Modeling for Interaction Studies

Q: How can molecular dynamics (MD) simulations guide interaction studies? A: MD simulations (e.g., using GROMACS) model ligand-receptor binding kinetics. Focus on:

- Hydrogen Bond Networks: Identify key residues (e.g., Asp189 in proteases) for mutagenesis validation.

- Free Energy Calculations (MM/PBSA): Predict binding affinities comparable to ITC experimental data .

Comparative Studies with Structural Analogues

Q: How do structural modifications (e.g., propyl vs. methyl groups) impact activity? A: Substituent effects are evaluated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.